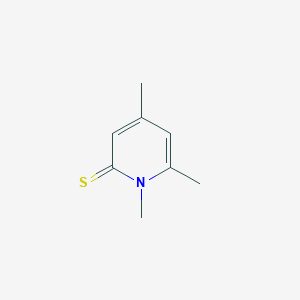
2(1H)-Pyridinethione,1,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Identification and Properties
2(1H)-Pyridinethione,1,4,6-trimethyl- (CAS: 19006-70-3) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NS and a molecular weight of 153 g/mol . Structurally, it belongs to the pyridinethione family, characterized by a six-membered aromatic ring containing one sulfur atom and three methyl substituents at positions 1, 4, and 5. The compound’s InChI key and spectral data (e.g., mass spectra) are documented in the EPA/NIH Mass Spectral Database, indicating its use in analytical chemistry for identification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridinethiones.
Scientific Research Applications
2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.
Comparison with Similar Compounds
To contextualize the properties and applications of 2(1H)-Pyridinethione,1,4,6-trimethyl-, the following structurally or functionally related compounds are analyzed:
Structural Analogues in the Pyridinethione Family
- 2(1H)-Pyridinethione,1-(4-nitrophenyl)- (CAS: 103983-87-5):
- Substitution of methyl groups with a 4-nitrophenyl group at position 1.
- The nitro group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to the methylated derivative.
Applications: Likely used in photochemical or medicinal research due to nitro-group redox activity .
Other Pyridinethione Derivatives :
- Limited structural data available, but substituent variations (e.g., amino or halogen groups) suggest divergent reactivities.
- Methyl groups in 1,4,6-trimethyl- derivatives may enhance lipophilicity, favoring applications in organic synthesis or material science .
Functional Analogues in Heterocyclic Systems
- 2,4(1H,3H)-Pyrimidinedione, 5-amino-3,6-dimethyl-1-phenyl (CAS: 32150-52-0): Molecular Formula: C₁₁H₁₂N₄O₂ (MW: 232.24 g/mol) . Comparison:
- Replaces sulfur with oxygen in the ring, forming a pyrimidinedione core.
- The amino and phenyl groups enhance hydrogen-bonding capacity, making it relevant in pharmaceutical intermediates (e.g., nucleoside analogs) .
Pyridinethione vs. Pyrimidinedione Reactivity :
Physicochemical and Application-Based Comparison
Table 1: Key Properties of 2(1H)-Pyridinethione,1,4,6-trimethyl- and Analogues
Key Observations :
- Lipophilicity: Methyl groups in 1,4,6-trimethyl- derivatives enhance solubility in non-polar solvents compared to nitro- or amino-substituted analogues.
- Reactivity : Electron-donating methyl groups stabilize the pyridinethione ring, while nitro groups (e.g., 103983-87-5) increase electrophilicity .
- Thermal Stability : Methylated derivatives exhibit higher thermal stability, as evidenced by their use in high-temperature catalytic processes .
Research Findings and Limitations
- Synthesis Pathways : 1,4,6-trimethyl- derivatives are synthesized via regioselective alkylation, whereas nitro-substituted analogues require nitration under controlled conditions .
- Biological Activity: Limited data exist for 1,4,6-trimethyl- derivatives, though pyridinethiones are known for antimicrobial properties. Nitro-substituted variants show promise in antitumor research .
- Gaps in Data : Comparative studies on toxicity, environmental impact, and industrial scalability are sparse, necessitating further research.
Properties
CAS No. |
19006-70-3 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI Key |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Canonical SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















